molecular formula C12H15BrO B14451543 1-[4-(4-Bromobutan-2-yl)phenyl]ethan-1-one CAS No. 74072-45-0

1-[4-(4-Bromobutan-2-yl)phenyl]ethan-1-one

Cat. No.: B14451543
CAS No.: 74072-45-0
M. Wt: 255.15 g/mol
InChI Key: TVXKYGLFYZOMSB-UHFFFAOYSA-N
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Description

1-[4-(4-Bromobutan-2-yl)phenyl]ethan-1-one is an organic compound with a unique structure that includes a brominated butyl group attached to a phenyl ring, which is further connected to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Bromobutan-2-yl)phenyl]ethan-1-one typically involves the bromination of a precursor compound. One common method is the reaction of 4-(4-bromobutyl)benzene with ethanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the precursor benzene derivative is treated with bromine or a brominating agent in the presence of a solvent. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Bromobutan-2-yl)phenyl]ethan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-[4-(4-Bromobutan-2-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The phenyl and ethanone groups contribute to the compound’s overall chemical properties, affecting its binding affinity and activity .

Comparison with Similar Compounds

Uniqueness: 1-[4-(4-Bromobutan-2-yl)phenyl]ethan-1-one is unique due to its specific brominated butyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

74072-45-0

Molecular Formula

C12H15BrO

Molecular Weight

255.15 g/mol

IUPAC Name

1-[4-(4-bromobutan-2-yl)phenyl]ethanone

InChI

InChI=1S/C12H15BrO/c1-9(7-8-13)11-3-5-12(6-4-11)10(2)14/h3-6,9H,7-8H2,1-2H3

InChI Key

TVXKYGLFYZOMSB-UHFFFAOYSA-N

Canonical SMILES

CC(CCBr)C1=CC=C(C=C1)C(=O)C

Origin of Product

United States

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